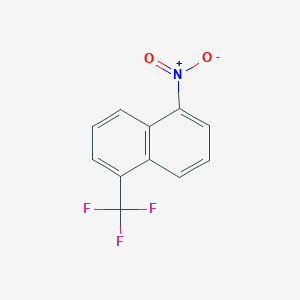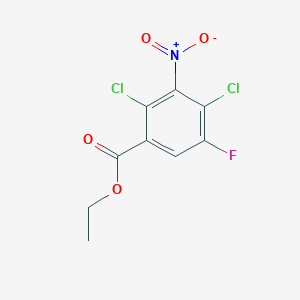
1-Nitro-5-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-5-(trifluoromethyl)naphthalene (1-NTFN) is a trifluoromethylated nitroaromatic compound that has been studied for its potential applications in the chemical and pharmaceutical industries. 1-NTFN is a highly reactive compound that can be synthesized using a variety of methods, including nitration, oxidation, and reduction. Its unique structure makes it an attractive candidate for use in a variety of applications. Synthesis Method 1-NTFN can be synthesized using a variety of methods. The most common method is nitration, in which nitric acid is used to oxidize the naphthalene ring. This reaction produces a nitro group, which is then reduced to a trifluoromethyl group. Other methods of synthesis include oxidation with hydrogen peroxide and reduction with sodium borohydride. Scientific Research Applications 1-NTFN has been studied for its potential applications in the chemical and pharmaceutical industries. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. Additionally, it has been used to study the structure and reactivity of organic molecules. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Mechanism of Action 1-NTFN is a highly reactive compound that can undergo a variety of reactions. It can be oxidized to form a nitro group, which can then be reduced to a trifluoromethyl group. It can also be used to catalyze the formation of various organic compounds, such as amines, peptides, and carbohydrates. Additionally, it can be used to study the structure and reactivity of organic molecules. Biochemical and Physiological Effects 1-NTFN has been studied for its potential biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme NADPH oxidase, which plays an important role in the regulation of cellular metabolism. Additionally, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases, such as cancer and heart disease. Advantages and Limitations for Lab Experiments The use of 1-NTFN in laboratory experiments has several advantages. It is a highly reactive compound, which makes it useful for synthesizing a variety of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic, which can make it difficult to work with in a laboratory setting. Future Directions 1-NTFN has potential applications in the chemical and pharmaceutical industries. It could be used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. Additionally, it could be used to study the structure and reactivity of organic molecules. It could also be used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, its antioxidant properties could be explored for potential therapeutic applications. Finally, its potential toxicity could be further studied in order to develop safer methods of using it in laboratory experiments.
Propiedades
IUPAC Name |
1-nitro-5-(trifluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVHKZOKYNGHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-5-(trifluoromethyl)naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352383.png)

![Methyl 3-[(2-methylpropyl)amino]butanoate](/img/structure/B6352392.png)
![1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352397.png)
![1-N-[1-(Furan-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352399.png)
![1-[1-(Thiophen-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine](/img/structure/B6352401.png)
![1-N-[1-(Thiophen-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B6352403.png)



![DiCl[(S)-(-)-2,2',6,6'-tetraMeO-4,4'-bis(diphenylphosphino)-3,3'-bipyr][(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II); 95%](/img/structure/B6352424.png)


